molecular formula C22H26N2O3 B8525574 ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate

ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate

Cat. No.: B8525574
M. Wt: 366.5 g/mol
InChI Key: AGSGQWMQZLSVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves several steps. One common method includes the reaction of 1-(ethoxycarbonyl)-3-phenylpropylamine with 2,3,4,5-tetrahydro-1H-1benzazepin-2-one under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of benazepril is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves the inhibition of the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ethoxycarbonyl group and benzazepin ring contribute to its efficacy and metabolic stability .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)amino]-4-phenylbutanoate

InChI

InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25)

InChI Key

AGSGQWMQZLSVCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(1-carboxy-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (6.0 g), sodium bicarbonate (4.0 g), and ethyl iodide (11.6 g) in dimethylacetamide (200 ml) was stirred at room temperature under nitrogen for 72 hours. The reaction mixture was filtered and evaporated under high vacuum. Water (250 ml) was added, and the resulting solution extracted with dichloromethane (2×400 ml). The combined extracts were dried over magnesium sulfate and the solvent removed under reduced pressure to give 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one as a mixture of isomers. NMR(CDCl3) δ9.22(s, 1H), 4.10(2 superimposed quartets, 2H), 1.13(2 superimposed triplets, 3H).
Name
3-(1-carboxy-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.